3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-16-9-13(22)7-8-15(16)23)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYBSCYTZFZNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound known for its potential biological activities. This compound integrates a bicyclic structure that combines pyrrole and pyrimidine moieties with various functional groups, including carbonyl and carboxamide groups. These structural features contribute to its reactivity and pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 410.38 g/mol. The presence of fluorine atoms in its structure may enhance its biological activity by influencing electronic properties and reactivity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects on different biochemical pathways and potential therapeutic applications.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in DNA replication and cell cycle progression. For instance, it could inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation.
- Apoptosis Induction : By disrupting the cell cycle in rapidly dividing cells, the compound can induce apoptosis, making it a candidate for cancer therapy.
Case Studies
Several studies have investigated the pharmacological effects of similar pyrrolopyrimidine derivatives:
- Study on Antitumor Activity : A related compound demonstrated significant inhibition of tumor growth in xenograft models by targeting the MEK-MAPK signaling pathway, which is often constitutively active in various cancers . This suggests that 3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide may have similar antitumor properties.
- Inhibition of Kinase Activity : Research has shown that other compounds within this class inhibit tyrosine kinase activity effectively. This inhibition can lead to reduced cellular signaling associated with growth and proliferation .
Research Findings
Recent investigations into the biological activities of related compounds have yielded promising results:
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a kinase inhibitor , particularly targeting anaplastic lymphoma kinase (ALK). Inhibitors of ALK have shown promise in treating various cancers, including non-small cell lung cancer (NSCLC) and other malignancies characterized by ALK gene rearrangements.
Case Studies and Research Findings
-
ALK Inhibition and Cancer Treatment :
- A study demonstrated that compounds similar to 3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide effectively inhibit ALK activity. This inhibition leads to reduced cell proliferation in cancer cell lines expressing ALK mutations .
- Another research highlighted the compound's role in overcoming resistance to existing ALK inhibitors by providing alternative pathways for therapeutic intervention .
- Pharmacokinetics and Toxicology :
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its potency and selectivity against specific targets. The presence of the difluorophenyl group is particularly noteworthy as it may contribute to increased binding affinity to the target kinases compared to non-fluorinated analogs.
Comparative Analysis with Other Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolopyrimidine Derivatives
Key Observations:
Core Structure Variations :
- The target compound’s pyrrolopyrimidine core differs from the diazaspiro ring in Reference Example 107 (), which may alter ring strain and conformational flexibility. Spirocyclic systems often improve metabolic stability but may reduce solubility compared to planar pyrrolopyrimidines .
- Compound 1 () shares a similar macrocyclic core with Rapamycin, but substitutions in regions A and B (detected via NMR chemical shifts) suggest divergent binding modes .
Substituent Effects: The 2,5-difluorophenyl group in the target compound introduces steric and electronic effects distinct from the trifluoromethyl-pyrimidine moiety in Reference Example 106. The 3-benzyl group in the target compound contrasts with the hydroxy and methyl groups in Compound 1, likely increasing hydrophobicity and influencing cell permeability .
Key Observations:
- The target compound’s synthesis likely employs alkylation/amidation steps, similar to methods for bioactive pyrrolopyrimidines discussed in .
- Both the target compound and Reference Example 107 use C18 reverse-phase chromatography for purification, suggesting comparable polarity profiles .
- The lower inferred yield of the target compound versus Reference Example 107 (90%) may reflect challenges in introducing the benzyl group or difluorophenyl carboxamide.
Bioactivity and Functional Implications
- Kinase Inhibition Potential: The pyrrolopyrimidine core and carboxamide group are hallmarks of kinase inhibitors. The difluorophenyl moiety may enhance binding to ATP pockets, analogous to fluorinated kinase inhibitors like Gefitinib .
- Metabolic Stability: Fluorine atoms in the target compound likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., Compound 1) .
- 3D Cell Culture Applications : highlights the use of modulated microenvironments for drug testing. The target compound’s solubility in PEGDA-based hydrogels (inferred from ’s methods) could be superior to more hydrophobic analogs, facilitating in vitro efficacy studies .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Methodological Answer: Synthesis typically involves multi-step reactions starting with cyclization of pyrrolo-pyrimidine precursors. Key steps include:
- Core formation : Use cyclocondensation of aminopyrimidine derivatives with benzyl halides under reflux conditions (e.g., acetonitrile at 80°C for 12 hours) .
- Functionalization : Introduce the 2,5-difluorophenyl group via nucleophilic aromatic substitution (SNAr) using a palladium catalyst .
- Characterization : Confirm structure via single-crystal X-ray diffraction (as in , R factor = 0.054) and NMR (e.g., NMR to verify fluorophenyl groups) .
Q. How can researchers optimize reaction yields for this compound?
Methodological Answer: Employ statistical Design of Experiments (DoE) to minimize trial-and-error:
- Use central composite design to test variables like temperature (70–100°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (0.5–2 mol%).
- Analyze interactions using ANOVA to identify critical parameters (e.g., solvent choice may account for 40% of yield variance) .
- Example: A 2 factorial design reduced optimization from 27 to 8 experiments in a related pyrrolo-pyrimidine synthesis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO/LUMO energies) influencing binding to biological targets .
- Molecular docking : Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- Reaction path screening : Tools like GRRM predict feasible synthetic routes for novel analogs (e.g., substituting benzyl with naphthyl groups) .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolo-pyrimidine analogs?
Methodological Answer:
- Meta-analysis : Compare IC values across studies, adjusting for assay conditions (e.g., cell line variability in vs. 19).
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if cell-based assays show discrepancies.
- Structural benchmarking : Cross-reference crystallographic data (e.g., ’s bond lengths) to rule out conformational artifacts .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) to pull down target proteins from lysates, followed by LC-MS/MS identification .
- Kinome-wide profiling : Test against a panel of 468 kinases (DiscoverX) to identify off-target effects.
- CRISPR-Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor reaction progress and intermediate stability .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like purity (>98% by HPLC) and crystallinity (PXRD) .
- Example: A 15% yield variation in a related compound was traced to moisture levels; controlled via glovebox synthesis .
Experimental Design and Innovation
Q. What advanced separation techniques improve purification of this hydrophobic compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
